



# Application Notes and Protocols: Carboranes in Boron Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapy that utilizes the selective accumulation of a non-radioactive isotope, boron-10 ( $^{10}$ B), in tumor cells.[1] Subsequent irradiation with a low-energy thermal neutron beam triggers a nuclear fission reaction,  $^{10}$ B(n, $\alpha$ ) $^{7}$ Li, releasing high linear energy transfer (LET) alpha particles ( $^{4}$ He) and lithium-7 ( $^{7}$ Li) nuclei.[2] These particles have a short path length of approximately 5–9  $\mu$ m, roughly the diameter of a single cell, ensuring highly localized cytotoxicity to the boron-loaded tumor cells while sparing adjacent healthy tissue.[3]

The clinical success of BNCT is critically dependent on the development of boron delivery agents that can achieve high concentrations in tumors (a therapeutic target of 20– $40~\mu g$   $^{10}B/g$  of tumor) with high tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) ratios.[1][2][4] Carboranes, polyhedral clusters of boron and carbon atoms (e.g.,  $C_2B_{10}H_{12}$ ), have emerged as exceptionally promising candidates for BNCT agent development.[5] Their high boron content, remarkable chemical stability, and the versatility for chemical modification make them ideal scaffolds for creating next-generation, tumor-targeted boron delivery agents.[6]

These application notes provide an overview of the strategies for utilizing carboranes in BNCT and detailed protocols for their synthesis, formulation, and preclinical evaluation.



## **Strategies for Carborane-Based BNCT Agents**

The inherent hydrophobicity of pristine carboranes presents a significant challenge for their direct in vivo administration.[7] To overcome this, two primary strategies are employed:

- Chemical Derivatization: Carborane cages are functionalized by attaching hydrophilic or tumor-targeting moieties. This approach not only improves aqueous solubility but also leverages specific biological pathways for selective uptake by cancer cells.[1]
  - Amino Acids: Conjugating carboranes to amino acids can mimic natural molecules like Lphenylalanine, facilitating uptake via overexpressed transporters such as the L-type Amino Acid Transporter 1 (LAT1) in cancer cells.[1]
  - Carbohydrates: Cancer cells exhibit increased glucose metabolism (the Warburg effect).
     Attaching carbohydrates like glucose, glucosamine, or lactose to carboranes can exploit glucose transporters (GLUTs) for preferential accumulation in tumors.[1][8]
  - Nucleosides: Rapidly proliferating tumor cells have a high demand for nucleosides for DNA synthesis. Carborane-nucleoside conjugates are designed to be taken up via nucleoside transporters.[1]
  - Targeting Ligands: Conjugation with molecules like folic acid or peptides (e.g., cRGD) allows for targeting of specific receptors (Folate Receptor, Integrin ανβ<sub>3</sub>) that are overexpressed on the surface of many cancer types.[3][7]
- Delivery Systems: Carboranes are encapsulated within nanocarriers to improve their solubility, stability, and pharmacokinetic profile.
  - Liposomes: These are vesicles composed of lipid bilayers that can encapsulate
    hydrophobic carboranes within their membrane or carry water-soluble derivatives in their
    aqueous core. Surface modification with targeting ligands can further enhance tumor
    specificity.[9][10] Cationic liposomes have shown particularly high efficacy, potentially due
    to favorable interactions with negatively charged cell membranes.[11]
  - Nanoparticles: Gold or silica-based nanoparticles can be functionalized with carboranes,
     offering a high payload capacity and the potential for integrating imaging agents for
     theranostic applications.[12]



 Micelles & Polymers: Self-assembling micelles and biocompatible polymers can also be used to carry carboranes in aqueous environments.[1]

## **Quantitative Data Summary**

The following tables summarize key quantitative data for various carborane-based BNCT agents from preclinical studies, compared to the clinically used agent Boronophenylalanine (BPA).

| Agent<br>Type            | Specific<br>Compoun<br>d<br>Example            | Cancer<br>Model                         | Boron<br>Concentr<br>ation in<br>Tumor<br>(µg B/g) | Tumor-to-<br>Blood<br>Ratio | Tumor-to-<br>Normal<br>Brain<br>Ratio | Referenc<br>e(s) |
|--------------------------|------------------------------------------------|-----------------------------------------|----------------------------------------------------|-----------------------------|---------------------------------------|------------------|
| Clinically<br>Used       | L-BPA<br>(Borofalan)                           | F98 Rat<br>Glioma                       | ~20-37                                             | ~3:1                        | ~3-4:1                                | [5][13]          |
| Amino Acid<br>Derivative | o-<br>Carboranyl<br>alanine<br>(CBA)           | Harding-<br>Passey<br>Mouse<br>Melanoma | 15.7 - 26.2                                        | 1.0 - 1.4                   | N/A                                   | [14]             |
| Nucleoside<br>Derivative | CBU-2'<br>(Carborany<br>I Uridine)             | F98 Rat<br>Glioma                       | 8.0 ± 2.1                                          | N/A                         | ~13:1                                 | [2][15]          |
| Targeted<br>Conjugate    | cRGD-<br>MID-AC<br>(Integrin-<br>Targeting)    | F98 Rat<br>Glioma                       | 17.0                                               | N/A                         | N/A                                   | [7]              |
| Nanoparticl<br>e         | Carborane-<br>DMSNs<br>(Mesoporo<br>us Silica) | Pancreatic<br>Tumor<br>Model            | 24.4                                               | 27.1                        | N/A                                   | [10]             |

Note: Data are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.



| Delivery<br>System     | Carborane<br>Derivative      | Cell Line                              | Boron<br>Uptake<br>Enhanceme<br>nt (vs. BPA) | Intracellular<br>Boron<br>Concentrati<br>on                 | Reference(s |
|------------------------|------------------------------|----------------------------------------|----------------------------------------------|-------------------------------------------------------------|-------------|
| Cationic<br>Liposomes  | LCOB &<br>H₂PzCOB            | DHD/K12/TR<br>b Rat Colon<br>Carcinoma | >30x                                         | Not specified                                               | [11]        |
| PEGylated<br>Liposomes | nido-<br>carborane<br>anions | CT26 Cancer<br>Cells                   | Not specified                                | 182 μg/10 <sup>6</sup><br>cells (61%<br>higher than<br>BPA) | [9]         |

## **Experimental Protocols**

# Protocol 1: Synthesis of a Carborane-Nucleoside Conjugate via Click Chemistry

This protocol provides a general method for conjugating an alkyne-functionalized carborane to an azide-modified nucleoside using a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.

- Azide-modified nucleoside (e.g., 5'-Azido-5'-deoxythymidine)
- Alkyne-functionalized carborane (e.g., Propargyl-ortho-carborane)
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous reactions)
- Solvents: Dimethylformamide (DMF) or a mixture of water and t-BuOH
- Deionized water



- Argon or Nitrogen gas
- Thin Layer Chromatography (TLC) plates and appropriate mobile phase
- Silica gel for column chromatography

#### Procedure:

- Reactant Preparation: In a round-bottom flask, dissolve the azide-modified nucleoside (1.0 equivalent) and the alkyne-functionalized carborane (1.1 equivalents) in the chosen solvent (e.g., DMF or t-BuOH/water).
- Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
- Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water, ~10 mol%). In another vial, prepare a solution of CuSO<sub>4</sub> (e.g., 0.5 M in water, ~5 mol%). If using a ligand, pre-mix the CuSO<sub>4</sub> solution with the THPTA ligand solution (e.g., 1 M in water, ~10 mol%).
- Reaction Initiation: Add the CuSO<sub>4</sub> solution (or CuSO<sub>4</sub>/ligand complex) to the reaction flask, followed by the dropwise addition of the sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
- Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the
  progress of the reaction by TLC. The formation of the triazole-linked product should be
  visible as a new spot with a different Rf value from the starting materials.
- Work-up and Purification:
  - Once the reaction is complete (typically 2-18 hours), quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.
  - Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to obtain the pure carborane-nucleoside conjugate.
- Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹¹B) and Mass Spectrometry.

# Protocol 2: Preparation of Carborane-Loaded Liposomes

This protocol describes the thin-film hydration method for encapsulating a hydrophobic carborane derivative (e.g., o-carborane) into liposomes.

#### Materials:

- Phospholipid (e.g., DSPC or DPPC)
- Cholesterol (optional, for membrane stability)
- o-carborane
- Chloroform or a chloroform/methanol mixture
- Phosphate-buffered saline (PBS), pH 7.4
- Rotary evaporator
- Bath sonicator or probe sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

#### Procedure:

Lipid Film Formation:



- Dissolve the phospholipid, cholesterol (e.g., at a 2:1 lipid:cholesterol molar ratio), and ocarborane in chloroform in a round-bottom flask. The lipid-to-carborane ratio can be varied (e.g., 1:0.5 to 1:40) to optimize loading.[9]
- Attach the flask to a rotary evaporator. Rotate the flask in a water bath (temperature should be above the phase transition temperature of the lipid) under reduced pressure to evaporate the organic solvent.
- Continue rotation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

#### Hydration:

- Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
- Hydrate the film by gentle rotation in the water bath (again, above the lipid's transition temperature) for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

#### • Size Reduction (Sonication):

 To reduce the size and lamellarity of the vesicles, sonicate the suspension using a bath or probe sonicator. Sonication should be performed in short bursts with cooling periods in between to avoid overheating and degradation of the lipids. This step produces small unilamellar vesicles (SUVs).

#### Homogenization (Extrusion):

- For a more uniform size distribution, subject the liposome suspension to extrusion.
- Load the suspension into a gas-tight syringe and pass it repeatedly (e.g., 10-20 times)
  through a polycarbonate membrane with a defined pore size (e.g., 100 nm) held in an
  extruder unit. The extrusion should also be performed at a temperature above the lipid's
  phase transition temperature.

#### Purification:



- To remove any unencapsulated carborane, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against PBS.
- Characterization:
  - Determine the particle size and size distribution using Dynamic Light Scattering (DLS).
  - Assess the boron loading efficiency by lysing a known amount of the purified liposomes with a detergent or solvent and quantifying the boron content via ICP-MS (see Protocol 4).

# Protocol 3: In Vitro Boron Uptake and Cytotoxicity Assay

This protocol outlines a method to determine the cellular uptake of a carborane agent and its inherent cytotoxicity (without neutron irradiation).

- Cancer cell line (e.g., F98 rat glioma, U87-MG human glioma) and a non-cancerous control cell line (e.g., HEK293).[2]
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- Carborane-containing test compound and a control (e.g., BPA).
- PBS, Trypsin-EDTA.
- 96-well and 6-well cell culture plates.
- · Neutral Red solution.
- Destain solution (e.g., 1% acetic acid in 50% ethanol).
- Microplate reader.
- Equipment for cell counting (e.g., hemocytometer).



• ICP-MS for boron quantification.

Procedure:

Part A: Cytotoxicity (Neutral Red Assay)

- Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of the carborane compound in complete culture medium. Remove the old medium from the cells and add 100 μL of the compoundcontaining medium to each well. Include untreated control wells.
- Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO<sub>2</sub> incubator.
- Neutral Red Staining:
  - After incubation, remove the treatment medium and wash the cells gently with PBS.
  - Add 100 μL of medium containing Neutral Red (e.g., 50 μg/mL) to each well and incubate for 2-3 hours.
  - $\circ$  Remove the staining solution, wash the cells with PBS, and add 150  $\mu$ L of destain solution to each well.
  - Shake the plate for 10 minutes to solubilize the dye.
- Measurement: Read the absorbance at ~540 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control. Determine the CC50 (concentration that reduces viable cells by 50%).

Part B: Boron Uptake

• Cell Seeding: Seed cells into 6-well plates at a density that allows for sufficient cell numbers for ICP-MS analysis (e.g.,  $1 \times 10^6$  cells/well). Allow them to adhere overnight.



- Compound Incubation: Treat the cells with a non-toxic concentration of the carborane compound (determined from Part A) for a specific time (e.g., 3 hours).
- · Cell Harvesting and Washing:
  - Remove the boron-containing medium.
  - Wash the cell monolayer three times with ice-cold PBS to remove extracellular boron.
  - Detach the cells using Trypsin-EDTA.
  - Collect the cells, centrifuge to form a pellet, and wash the pellet again with ice-cold PBS.
- Cell Counting and Sample Preparation:
  - Resuspend the final cell pellet in a small volume of PBS and count the cells to determine the exact cell number.
  - Transfer the known number of cells to a tube suitable for acid digestion.
- Boron Quantification: Analyze the boron content of the cell pellet using ICP-MS as described in Protocol 4. Express the results as μg of boron per 10° cells.

# Protocol 4: Quantification of Boron in Biological Samples (ICP-MS)

This protocol provides a general workflow for measuring boron concentration in cell pellets or tissue samples using Inductively Coupled Plasma - Mass Spectrometry.

- ICP-MS instrument.
- · Microwave digestion system.
- Digestion vessels.
- Ultrapure nitric acid (HNO₃).



- Ultrapure water (Type I).
- Boron standard solutions for calibration.
- Internal standard (e.g., Beryllium, Indium).[16]
- Cell pellets or tissue samples (weighed).

#### Procedure:

- Sample Preparation:
  - Place the cell pellet or a precisely weighed tissue sample (~50-100 mg) into a microwave digestion vessel.
  - Carefully add a measured volume of concentrated, high-purity nitric acid (e.g., 1-2 mL).
  - Allow the samples to pre-digest for ~30 minutes at room temperature.
- Microwave Digestion:
  - Seal the vessels and place them in the microwave digestion system.
  - Run a digestion program with a controlled temperature ramp (e.g., ramp to 200°C over 15 minutes and hold for 20 minutes). The goal is to completely dissolve the organic matrix.
- Dilution:
  - After the vessels have cooled, carefully open them in a fume hood.
  - Dilute the digested sample to a final volume with Type I water. The final acid concentration should be low (e.g., 2-5%). The dilution factor must be recorded accurately.
  - Spike all samples, blanks, and standards with an internal standard to correct for instrument drift and matrix effects.
- ICP-MS Analysis:
  - Prepare a calibration curve using serial dilutions of the boron standard.



- Set up the ICP-MS instrument. To minimize boron memory effects, use a sample introduction system with minimal glass components and employ an extended rinse time with a suitable rinse solution (e.g., 2% HNO₃ or a mannitol-ammonia solution) between samples.[17][18]
- Monitor both boron isotopes, <sup>10</sup>B and <sup>11</sup>B.
- Analyze the blank, standards, and samples.
- Data Calculation:
  - Use the calibration curve to determine the boron concentration in the diluted sample solution.
  - Calculate the original boron concentration in the cell or tissue sample, accounting for the initial sample weight/cell number and the dilution factor.
  - Results are typically expressed as μg B/g tissue or μg B/10<sup>9</sup> cells.

## Protocol 5: In Vivo Efficacy Study in a Rat Glioma Model

This protocol describes a representative in vivo experiment to evaluate the therapeutic efficacy of a carborane agent using the F98 rat glioma model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

- · Fischer rats.
- F98 glioma cells.
- Stereotactic apparatus for intracerebral injection.
- Test carborane agent, formulated for in vivo administration (e.g., in a liposomal formulation or as a soluble complex).
- BPA (as a control).



- Vehicle control solution.
- Neutron source (nuclear reactor or accelerator-based).
- Shielding materials (e.g., lithium fluoride).

#### Procedure:

- Tumor Implantation:
  - Anesthetize the rats. Using a stereotactic frame, intracerebrally implant a known number of F98 glioma cells (e.g., 10<sup>5</sup> cells) into the caudate nucleus of the brain.
  - Allow the tumors to grow for a set period (e.g., 12-14 days).
- Biodistribution Study (Satellite Group):
  - A separate group of tumor-bearing rats is used to determine the pharmacokinetics of the agent.
  - Administer the carborane agent via the desired route (e.g., intravenous injection).
  - At various time points post-administration (e.g., 3, 6, 12, 24 hours), euthanize subsets of animals.
  - Collect tumor, blood, and normal tissue samples (e.g., brain, liver, kidney).
  - Analyze boron concentration in all samples using ICP-MS (Protocol 4) to determine the optimal time for neutron irradiation (i.e., the time of peak tumor boron concentration and favorable T/B and T/N ratios).

#### BNCT Treatment:

- Based on the biodistribution results, administer the carborane agent to the main experimental groups of tumor-bearing rats. Control groups should include: (a) untreated,
   (b) agent only, (c) neutron irradiation only, and (d) BPA-BNCT.
- At the predetermined optimal time, anesthetize the rats and position them for irradiation.



- Use appropriate shielding to expose only the tumor region to the thermal neutron beam.
- Irradiate the animals with a prescribed dose of neutrons.
- Efficacy Evaluation:
  - Monitor the animals daily for health status and neurological symptoms.
  - The primary endpoint is typically survival time. Record the date of death or euthanasia due to tumor progression.
  - Generate Kaplan-Meier survival curves and compare the median survival times between groups using statistical analysis (e.g., log-rank test). An increase in lifespan (%ILS) is a key metric.[13]

### **Visualizations**

### **Logical Relationships and Workflows**



Click to download full resolution via product page

Caption: Preclinical evaluation workflow for novel carborane-based BNCT agents.





Click to download full resolution via product page

Caption: Targeted cellular uptake of carborane-biomolecule conjugates.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modular Synthetic Approach to Carboranyl

  –Biomolecules Conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat brain tumor models to assess the efficacy of boron neutron capture therapy: a critical evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AB024. Efficacy of integrin targeting novel boron carrier for boron neutron capture therapy in F98 rat glioma-bearing brain tumor models - Tsujino - Therapeutic Radiology and Oncology [tro.amegroups.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Liposome formulations of o-carborane for the boron neutron capture therapy of cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 15. researchportal.sckcen.be [researchportal.sckcen.be]
- 16. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 17. Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS and single-cell (scICP-MS) approaches - Journal of Analytical Atomic



Spectrometry (RSC Publishing) DOI:10.1039/D5JA00228A [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Carboranes in Boron Neutron Capture Therapy (BNCT)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1496802#boron-neutron-capture-therapy-applications-of-carboranes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com